molecular formula C18H13Cl2NO B1421317 2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride CAS No. 1160261-20-0

2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride

Cat. No.: B1421317
CAS No.: 1160261-20-0
M. Wt: 330.2 g/mol
InChI Key: MQXXQIYGPJNAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H13Cl2NO and its molecular weight is 330.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Isoquinolines and Isoquinolinones : 2-(2-Lithiophenyl)ethyl chloride, a compound related to 2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride, was used in the synthesis of isoquinolines and isoquinolinones. The study demonstrated successful condensation with imines and isocyanates to produce these compounds, which are important in organic chemistry and pharmaceuticals (Campbell et al., 1996).

  • Potential Antimicrobial Agents : A related compound, ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, was studied for its potential as an antimicrobial agent. The research found that upon reacting with hydrazine hydrate, it forms compounds with significant antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

  • Optoelectronic and Charge Transport Properties : A study explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those related to this compound. These compounds showed potential as efficient multifunctional materials in electronic and optical applications (Irfan et al., 2020).

  • Photophysical Properties and Computational Investigations : Another study focused on the photophysical properties of complexes based on bidentate heterocyclic N-N ligands, related to the chemical . These complexes were characterized for their potential in applications involving luminescence and electronic structure (Albertino et al., 2007).

  • Allyl Amination of Palladium Complexes : Research on palladium allyl phosphanylquinoline complexes, which are structurally related to the chemical, was conducted. This study is significant in the field of catalysis, particularly for allyl-amination reactions, impacting the synthesis of various compounds (Canovese et al., 2010).

Properties

IUPAC Name

2-(2-chlorophenyl)-8-ethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-2-11-6-5-8-12-14(18(20)22)10-16(21-17(11)12)13-7-3-4-9-15(13)19/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXXQIYGPJNAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.